molecular formula C8H5F5O B3033799 1-(Difluoromethoxy)-3-(trifluoromethyl)benzene CAS No. 119558-79-1

1-(Difluoromethoxy)-3-(trifluoromethyl)benzene

Cat. No.: B3033799
CAS No.: 119558-79-1
M. Wt: 212.12 g/mol
InChI Key: MAIFXPGOZIQUGV-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.

Industrial Production Methods

Industrial production of 1-(Difluoromethoxy)-3-(trifluoromethyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of photoredox catalysis for the defluorinative arylation of trifluoromethyl alkenes . This method is advantageous due to its metal-free nature and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-trifluoromethyl benzene derivatives, while substitution reactions can produce a variety of substituted benzene compounds.

Scientific Research Applications

1-(Difluoromethoxy)-3-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its difluoromethoxy and trifluoromethyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    1-(Difluoromethoxy)-4-(trifluoromethyl)benzene: Similar but with the trifluoromethyl group in a different position on the benzene ring.

    1-(Difluoromethoxy)-2-(trifluoromethyl)benzene: Another positional isomer with the trifluoromethyl group in the ortho position.

Uniqueness

1-(Difluoromethoxy)-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and interactions. The combination of difluoromethoxy and trifluoromethyl groups provides distinct properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1-(difluoromethoxy)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c9-7(10)14-6-3-1-2-5(4-6)8(11,12)13/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIFXPGOZIQUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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